1,3,4-Oxadiazole-2-carbaldehyde
Overview
Description
1,3,4-Oxadiazole-2-carbaldehyde is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant chemical and biological properties, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the dehydration of hydrazides. This method typically uses dehydrating agents such as phosphorus oxychloride or polyphosphoric acid. Another method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as microwave-assisted synthesis and one-pot synthesis methods. These methods are preferred due to their efficiency and ability to produce high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can convert it into other functionalized oxadiazoles.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions to form various substituted oxadiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, potassium carbonate, and copper (II) oxide nanoparticles. Reaction conditions often involve heating and the use of inert solvents .
Major Products
The major products formed from these reactions include 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
1,3,4-Oxadiazole-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is used in the development of drugs with anticancer, anti-inflammatory, and analgesic properties.
Industry: This compound is used in the production of dyes, polymers, and other industrial materials
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in cancer cell proliferation. Additionally, it can interact with nucleic acids and proteins, leading to its cytotoxic effects .
Comparison with Similar Compounds
1,3,4-Oxadiazole-2-carbaldehyde is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,2,4-Oxadiazole: Known for its use as a bioisostere in medicinal chemistry.
1,2,3-Oxadiazole:
1,2,5-Oxadiazole: Known for its stability and use in various chemical reactions
These compounds share some similarities in their chemical structure but differ in their specific applications and properties.
Properties
IUPAC Name |
1,3,4-oxadiazole-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2/c6-1-3-5-4-2-7-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHGBKDABZXVDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652850 | |
Record name | 1,3,4-Oxadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-60-0 | |
Record name | 1,3,4-Oxadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.